molecular formula C13H16FNO3 B1443191 Boc 4-Acetyl-2-fluoroaniline CAS No. 811799-54-9

Boc 4-Acetyl-2-fluoroaniline

Cat. No.: B1443191
CAS No.: 811799-54-9
M. Wt: 253.27 g/mol
InChI Key: BZBOHIZOLKWWFS-UHFFFAOYSA-N
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Description

It is a derivative of aniline, which is a widely used precursor in the synthesis of various organic compounds. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an acetyl group, and a fluorine atom on the aniline ring.

Properties

IUPAC Name

tert-butyl N-(4-acetyl-2-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c1-8(16)9-5-6-11(10(14)7-9)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBOHIZOLKWWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc 4-Acetyl-2-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group of 4-acetyl-2-fluoroaniline with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions .

Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods emphasize efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Boc 4-Acetyl-2-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The acetyl group can be reduced to an alcohol or further to an alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group yields carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Boc 4-Acetyl-2-fluoroaniline has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes and labeling agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc 4-Acetyl-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The presence of the Boc protecting group allows for selective deprotection under acidic conditions, revealing the active amine group. This amine group can then participate in various biochemical reactions, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

    2-Fluoroaniline: A simpler analog without the Boc and acetyl groups.

    4-Chloro-2-fluoroaniline: Contains a chlorine atom instead of an acetyl group.

    2,4-Difluoroaniline: Contains two fluorine atoms on the aniline ring.

Uniqueness: Boc 4-Acetyl-2-fluoroaniline is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications. The acetyl group adds further functional diversity, allowing for a broader range of chemical transformations and applications .

Biological Activity

Boc 4-Acetyl-2-fluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides an overview of the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

This compound can be synthesized through various methods, including the protection of amines using the Boc (tert-butyloxycarbonyl) group followed by acetylation and fluorination. The synthesis typically involves the reaction of 4-acetyl-2-fluoroaniline with di-tert-butyl dicarbonate in a suitable solvent, yielding the Boc-protected derivative. This protection is crucial for enhancing the compound's stability during further reactions.

Antiviral Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antiviral properties. For instance, studies have shown that fluorinated compounds can inhibit viral entry by targeting specific sites on viral proteins. The antiviral activity is often measured using pseudovirus assays, where compounds are evaluated for their ability to prevent viral infection in cultured cells.

Table 1: Antiviral Activity of Fluorinated Compounds

CompoundIC50 (µM)Mechanism of Action
NBD-5565Inhibits gp120-CD4 interaction
NBD-5573Modulates gp41 fusion
Boc 4-Acetyl-2-F-AnilineTBDTBD

Note: TBD = To Be Determined based on specific assays conducted.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Similar compounds have shown efficacy against various cancer cell lines, with mechanisms often involving the induction of apoptosis or cell cycle arrest. Research has demonstrated that fluorinated anilines can enhance the potency of anticancer agents by improving their interaction with cellular targets.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer potential of fluorinated anilines, this compound was tested against several cancer cell lines. The results indicated a dose-dependent response, with significant growth inhibition observed at higher concentrations. The compound's mechanism involved disruption of microtubule dynamics, leading to mitotic arrest.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the fluorine atom in the ortho position has been shown to enhance lipophilicity and cellular uptake, which are critical for biological efficacy.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of FluorineIncreased potency
Acetyl Group PositionCritical for maintaining activity
Boc ProtectionEnhances stability during synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc 4-Acetyl-2-fluoroaniline, and how can Boc group stability be maintained during synthesis?

  • Methodological Answer : The synthesis typically involves sequential protection of the amine group. First, introduce the Boc group to 2-fluoroaniline via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP/THF). Subsequent acetylation at the 4-position can be achieved using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Monitor reaction progress via TLC and ensure anhydrous conditions to prevent premature deprotection. For Boc stability, avoid prolonged exposure to acidic environments (pH < 3) or elevated temperatures (>60°C) during purification .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the Boc group (tert-butyl signals at δ ~1.3 ppm in ¹H NMR; carbonyl at ~155 ppm in ¹³C NMR) and acetyl group (singlet at δ ~2.5 ppm in ¹H NMR; carbonyl at ~210 ppm in ¹³C NMR).
  • FT-IR : Look for Boc C=O stretch (~1680–1720 cm⁻¹) and acetyl C=O (~1700–1750 cm⁻¹).
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients. The molecular ion [M+H]⁺ should match the theoretical mass (C₁₃H₁₆FNO₃: 277.11 g/mol). Compare retention times with known standards .

Q. What are the critical factors affecting the solubility and stability of this compound in common solvents?

  • Methodological Answer :

  • Solubility : The compound is polar due to the Boc and acetyl groups. Test solubility in dichloromethane, THF, and ethyl acetate. For aqueous solubility, use DMSO as a co-solvent.
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis. Avoid prolonged light exposure, as fluorine substituents may induce photodegradation. Monitor decomposition via periodic HPLC analysis .

Advanced Research Questions

Q. How do electronic effects of the fluorine and acetyl substituents influence regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions. The fluorine atom’s strong electron-withdrawing effect directs electrophilic substitution to the para position, while the acetyl group modulates steric hindrance. Validate predictions experimentally via Suzuki-Miyaura coupling with aryl boronic acids, analyzing regioselectivity using GC-MS .

  • Data Analysis : Compare computed Fukui indices with experimental yields to identify reactive sites. Tabulate results to highlight substituent effects (Table 1).

    Table 1 : Predicted vs. Experimental Regioselectivity in Cross-Coupling Reactions

    SubstratePredicted Site (DFT)Experimental Yield (%)
    Boc-4-Acetyl-2-FC-578
    Boc-2-F (control)C-465

Q. What computational strategies are recommended to model steric and electronic interactions in Boc-protected fluoroaniline derivatives?

  • Methodological Answer :

  • DFT with Hybrid Functionals : Use B3LYP or M06-2X functionals to account for exact exchange and correlation effects. Optimize geometry in Gaussian or ORCA, including solvent effects (e.g., PCM for THF). Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular Dynamics (MD) : Simulate Boc group rotation barriers and steric clashes with acetyl/fluoro substituents. Use Amber force fields and visualize with VMD. Correlate conformational flexibility with experimental NMR coupling constants .

Q. How can conflicting NMR data for this compound derivatives be resolved?

  • Methodological Answer :

  • Contradiction Analysis : If unexpected peaks arise (e.g., duplicate Boc signals), suspect rotameric splitting due to restricted rotation of the tert-butyl group. Acquire variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) to observe coalescence.
  • 2D NMR : Use HSQC and HMBC to assign ambiguous signals. For example, a HMBC correlation between the acetyl carbonyl and aromatic protons confirms substitution patterns .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

  • Methodological Answer :

  • UPLC-QTOF-MS : Achieve high-resolution separation with sub-2µm particles. Use positive ion mode and MSE data-independent acquisition to identify impurities (e.g., de-Boc byproducts at m/z 177.06).
  • ICP-MS : Detect metal catalysts (e.g., Pd, Al) from synthesis. Calibrate with certified reference materials and report limits of detection (LOD < 0.1 ppm) .

Key Considerations for Experimental Design

  • Data Reproducibility : Document reaction parameters (temperature, solvent ratios, catalyst loading) in detail. Use internal standards (e.g., anthracene) for spectroscopic quantification.
  • Safety Protocols : Fluorinated aromatic amines may release toxic HF under acidic conditions. Use fluoropolymer-coated glassware and conduct reactions in fume hoods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Boc 4-Acetyl-2-fluoroaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.